molecular formula C18H23N5O4S B4796707 N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4796707
M. Wt: 405.5 g/mol
InChI Key: ATDRYCPTFWHOCW-UHFFFAOYSA-N
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Description

N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core substituted with a 3,4-diethoxybenzyl group and a sulfonamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoroacetic acid, which facilitates the cleavage of protective groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as crystallization and solvent extraction are employed to isolate and purify the final product. The use of advanced analytical methods, such as X-ray diffraction, ensures the structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole core with a 3,4-diethoxybenzyl group and a sulfonamide group. This unique structure imparts specific chemical properties and biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-4-26-17-7-6-14(8-18(17)27-5-2)11-23-12-15(9-20-23)21-28(24,25)16-10-19-22(3)13-16/h6-10,12-13,21H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDRYCPTFWHOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CN(N=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(3,4-DIETHOXYBENZYL)-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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